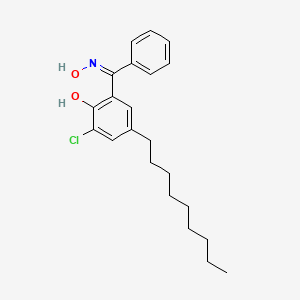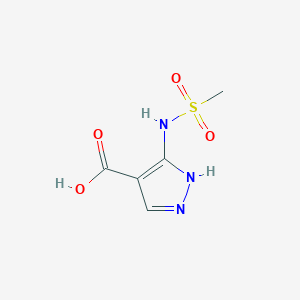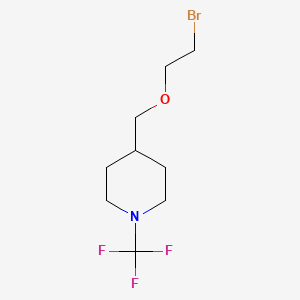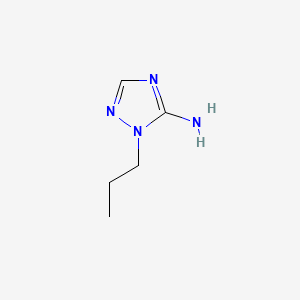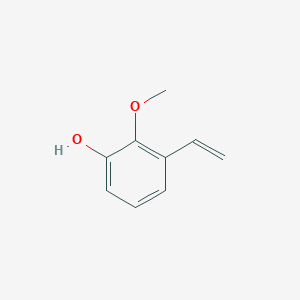
3-Ethenyl-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethenyl-2-methoxyphenol, also known as isoeugenol, is an organic compound belonging to the class of methoxyphenols. It is characterized by a methoxy group attached to the benzene ring of a phenol moiety. This compound is known for its clove-like aroma and is commonly found in essential oils derived from various aromatic plants.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Ethenyl-2-methoxyphenol can be synthesized through the methylation of o-catechol using potash and dimethyl sulfate
Industrial Production Methods: Industrial production of this compound often involves the oxidation of anisole or phenetole with an unsubstituted alkanoic acid having 1-4 carbon atoms . The reaction is carefully controlled to ensure that no more than 6% of the starting material is oxidized, thereby producing the desired methoxyphenol.
Chemical Reactions Analysis
Types of Reactions: 3-Ethenyl-2-methoxyphenol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using peracetic acid or hydrogen peroxide in the presence of acetic acid.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at the methoxy or hydroxyl groups, often using halogenating agents or alkylating agents.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of quinones.
Reduction: Reduction can yield various alcohol derivatives.
Substitution: Substitution reactions can produce a range of substituted phenols and ethers.
Scientific Research Applications
3-Ethenyl-2-methoxyphenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-ethenyl-2-methoxyphenol involves its interaction with various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and preventing oxidative damage to cells . Additionally, it can inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
2-Methoxyphenol (Guaiacol): Similar in structure but lacks the ethenyl group.
4-allyl-2-methoxyphenol (Eugenol): Contains an allyl group instead of an ethenyl group.
Uniqueness: 3-Ethenyl-2-methoxyphenol is unique due to its specific ethenyl substitution, which imparts distinct chemical properties and biological activities compared to its analogs. Its clove-like aroma and antimicrobial properties make it particularly valuable in the fragrance and food industries .
Properties
CAS No. |
625120-95-8 |
|---|---|
Molecular Formula |
C9H10O2 |
Molecular Weight |
150.17 g/mol |
IUPAC Name |
3-ethenyl-2-methoxyphenol |
InChI |
InChI=1S/C9H10O2/c1-3-7-5-4-6-8(10)9(7)11-2/h3-6,10H,1H2,2H3 |
InChI Key |
UFIIACHMWNIMAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC=C1O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[[tert-butyl(methyl)amino]diazenyl]benzamide](/img/structure/B13954202.png)

![(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-((R)-6-methylheptan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl octyl carbonate](/img/structure/B13954204.png)
![2-Hydroxy-4-[(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy]-3,6-dimethylbenzoic acid methyl ester](/img/structure/B13954207.png)

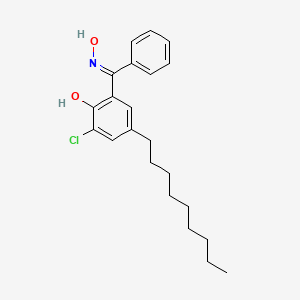
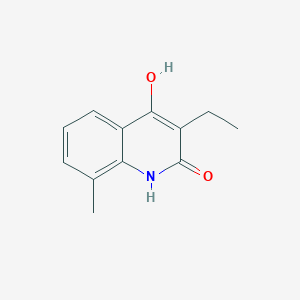
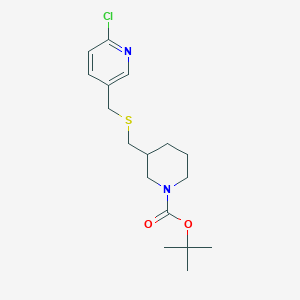
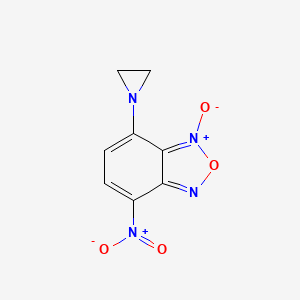
![8,8-Dimethyl-4-methylene-1-oxaspiro[2.5]oct-5-ene](/img/structure/B13954255.png)
